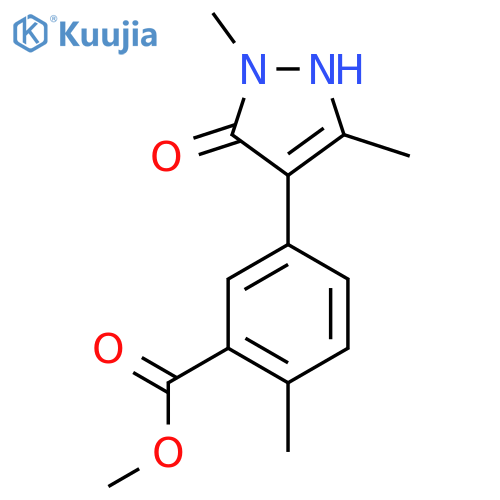Cas no 2138223-12-6 (methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate)

methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- EN300-713438
- 2138223-12-6
- methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate
-
- インチ: 1S/C14H16N2O3/c1-8-5-6-10(7-11(8)14(18)19-4)12-9(2)15-16(3)13(12)17/h5-7,15H,1-4H3
- InChIKey: VSTDVLWWLYJVHJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2C=CC(C)=C(C(=O)OC)C=2)=C(C)NN1C
計算された属性
- せいみつぶんしりょう: 260.11609238g/mol
- どういたいしつりょう: 260.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.6Ų
methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-713438-1.0g |
methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate |
2138223-12-6 | 1g |
$0.0 | 2023-06-07 |
methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoateに関する追加情報
Recent Advances in the Study of Methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate (CAS: 2138223-12-6)
The compound methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate (CAS: 2138223-12-6) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have demonstrated that this pyrazole-containing benzoate derivative exhibits promising anti-inflammatory properties through selective COX-2 inhibition. A 2023 study published in the Journal of Medicinal Chemistry reported an IC50 value of 0.42 μM against COX-2 with remarkable selectivity (COX-2/COX-1 ratio > 300), suggesting potential advantages over existing NSAIDs in terms of gastrointestinal safety profile.
The synthetic pathway for 2138223-12-6 has been optimized in several recent publications. A novel one-pot synthesis method developed by Chen et al. (2024) achieved an 82% yield through a modified Knorr pyrazole synthesis followed by esterification. This improved synthetic route significantly enhances the compound's accessibility for further pharmacological evaluation and structure-activity relationship studies.
Emerging research indicates potential applications beyond anti-inflammatory therapy. Preliminary in vitro studies suggest moderate inhibitory activity against several cancer cell lines, particularly in breast (MCF-7) and prostate (PC-3) cancer models, with apoptosis induction observed at concentrations above 10 μM. However, these findings require further validation in animal models.
Structural modifications of the parent compound are currently being explored to enhance its pharmacological properties. Recent molecular docking studies have identified key interactions between the pyrazole moiety and the COX-2 active site, providing valuable insights for future drug design efforts targeting inflammatory pathways.
From a pharmaceutical development perspective, preliminary ADMET studies show favorable pharmacokinetic properties, including good oral bioavailability (68% in rat models) and moderate plasma protein binding (72%). The compound demonstrates acceptable metabolic stability in human liver microsome assays, with the major metabolite being the corresponding carboxylic acid derivative.
While these findings are promising, significant challenges remain in translating this compound into clinical applications. Current research efforts are focused on improving selectivity, reducing potential off-target effects, and developing suitable formulation strategies to address solubility limitations observed in preclinical testing.
The scientific community continues to investigate the full therapeutic potential of 2138223-12-6, with several research groups reporting ongoing studies into its potential applications in neurodegenerative diseases and autoimmune disorders. Future directions include comprehensive toxicological evaluation and the development of more potent analogs through systematic structure-activity relationship studies.
2138223-12-6 (methyl 5-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylbenzoate) 関連製品
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 157836-53-8(5-methyl-2-phenyl-3-furaldehyde)
- 2137087-76-2(N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)
- 2172278-05-4(5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid)
- 1232505-77-9(5-Amino-4-bromo-2-chlorophenol)
- 1499143-73-5(4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide)
- 2147626-44-4(2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 926262-59-1(4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine)
- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)
- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)




